molecular formula C9H7ClN2O B3268616 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4894-32-0

6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3268616
CAS No.: 4894-32-0
M. Wt: 194.62 g/mol
InChI Key: RAGLPZGWBMJHHO-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4894-32-0) is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol, belongs to the 7-azaindole family, a privileged structure in the design of biologically active molecules . The structure features a reactive aldehyde group at the 3-position and a chloro substituent at the 6-position, which serve as excellent handles for further synthetic elaboration via various cross-coupling reactions and nucleophilic additions. The pyrrolo[2,3-b]pyridine core is a subject of significant research interest, particularly in the development of novel therapeutics. Scientific literature and patents indicate that derivatives of this scaffold are being investigated for their potential in cancer treatment . Furthermore, related structural analogs have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a key target for treating inflammatory diseases, central nervous system disorders, and autoimmune conditions such as chronic obstructive pulmonary disorder (COPD) and rheumatoid arthritis . The specific chloro and methyl substitutions on this heterocyclic framework are crucial for optimizing potency and selectivity in structure-activity relationship (SAR) studies, making it a critical intermediate for researchers aiming to develop new PDE4B-preferring inhibitors with an improved therapeutic index . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, refer to the relevant Safety Data Sheet (SDS), and adhere to all applicable laboratory safety regulations.

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-7(10)12-9-8(5)6(4-13)3-11-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGLPZGWBMJHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856858
Record name 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4894-32-0
Record name 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and formylation reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C9H8ClN2O
  • Molecular Weight : 198.63 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

The structure of 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde features a pyrrole ring fused with a pyridine ring, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. It has shown promise in:

  • Anticancer Activity : Studies have indicated that derivatives of pyrrolopyridines can inhibit various cancer cell lines. For instance, compounds derived from this structure have been tested against breast and lung cancer cells, demonstrating IC50 values in the low micromolar range.
CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast Cancer)5.2
Derivative BA549 (Lung Cancer)4.8

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor of specific enzymes such as:

  • PI3K and mTOR Kinases : These pathways are critical in cancer progression and metabolism. The compound's ability to inhibit these kinases could lead to new therapeutic strategies in oncology.

Neuropharmacology

Recent studies have explored the role of pyrrolopyridine derivatives in treating neurodegenerative diseases. The compound has been evaluated for:

  • Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer’s.

Synthesis of Novel Compounds

The unique structure of this compound serves as a versatile building block for synthesizing other biologically active compounds. This includes:

  • Synthesis of Antiviral Agents : Modifications to the aldehyde group have led to derivatives that exhibit antiviral properties against influenza and HIV.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The lead compound showed promising results with significant cytotoxicity observed in both MCF-7 and A549 cells.

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition study highlighted the compound's effectiveness against PI3K and mTOR pathways. The findings were published in Bioorganic & Medicinal Chemistry Letters, indicating that the compound could serve as a scaffold for developing dual inhibitors targeting these pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a role in tumor growth and angiogenesis .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C₉H₇ClN₂O 194.62 6-Cl, 4-CH₃, 3-CHO Building block for receptor ligands
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (non-methylated analog) C₈H₅ClN₂O 180.59 6-Cl, 3-CHO Discontinued building block ()
L-750,667 (Azaindole derivative) Not provided - 6-Cl (assumed), fused ring Dopamine D4 antagonist (Ki = 0.51 nM)
Bis-pyridinothieno[2,3-b]thiophene derivatives Varies (e.g., C₁₄H₁₀N₂S₂) ~290 Thienothiophene core, pyridine New sulfur/nitrogen heterocycles
Key Observations:

Reactivity : The carbaldehyde group distinguishes the target compound from analogs like L-750,667, which lack this functional group. This makes the former more versatile for derivatization .

Core Heterocycle Differences: Compared to thieno[2,3-b]thiophene derivatives (), the pyrrolopyridine core offers distinct electronic properties, favoring π-stacking interactions in receptor binding.

Biological Activity

6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C8H7ClN2O
  • Molecular Weight : 166.61 g/mol
  • CAS Number : 1352397-22-8

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 6-chloro-4-methyl variants, exhibit promising anticancer properties. A study demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For instance, the compound was tested against ovarian and breast cancer cells, showing moderate cytotoxicity while sparing healthy cells .

Case Study:
In a comparative study, 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that modifications in the pyridine ring significantly influenced the cytotoxicity profile against cancer cells, with some derivatives achieving IC50 values in the low micromolar range .

Antimycobacterial Activity

The compound has also shown effectiveness against Mycobacterium tuberculosis (Mtb). In vitro studies reported that certain derivatives displayed low minimum inhibitory concentrations (MIC), indicating strong antimycobacterial activity. For example, compounds with specific substituents on the pyrrole ring exhibited MIC values below 0.15 µM against Mtb strains .

Analgesic and Sedative Effects

Pyrrolo[2,3-b]pyridine derivatives have been investigated for their analgesic and sedative properties. Preliminary studies suggest that these compounds may modulate pain pathways and provide sedation through interaction with neurotransmitter systems in the central nervous system .

Structure-Activity Relationship (SAR)

The biological activity of 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is heavily influenced by its molecular structure. Substituents at different positions on the pyridine ring can enhance or diminish its pharmacological effects. For instance:

  • Para-substituents : Enhance insulin sensitivity in adipocytes.
  • Ortho-substituents : May reduce cytotoxicity towards non-cancerous cells while maintaining efficacy against tumor cells.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds like 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine exhibit favorable absorption characteristics and metabolic stability. The compound's ability to cross biological membranes suggests potential for oral bioavailability and therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?

The synthesis typically involves multi-step routes starting from pyrrolo[2,3-b]pyridine scaffolds. Key steps include:

  • Chlorination : Electrophilic substitution using chlorinating agents (e.g., N-chlorosuccinimide) at the 6-position .
  • Methylation : Alkylation (e.g., using methyl iodide) at the 4-position under basic conditions to introduce the methyl group .
  • Formylation : Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position via reaction with POCl₃ and DMF .
    Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield and purity. Characterization via 1H^1H-NMR and LC-MS confirms structural integrity .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized to functionalize the pyrrolo[2,3-b]pyridine scaffold?

Suzuki coupling requires careful selection of:

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid coupling at halogenated positions .
  • Solvents : Mixed toluene/ethanol systems enhance solubility and reactivity.
  • Bases : K₂CO₃ or Cs₂CO₃ for deprotonation and stabilizing intermediates.
    For example, coupling 6-chloro-4-methyl-3-carbaldehyde with 3,4-dimethoxyphenylboronic acid achieved 58% yield under argon at 105°C . Monitor reaction progress via TLC and purify via flash chromatography.

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

  • 1H^1H-NMR : Identifies substituent positions (e.g., aldehyde proton at δ 9.9–10.1 ppm, methyl protons at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry using SHELX software for refinement .
  • Mass Spectrometry : ESI-MS confirms molecular weight (MW: 196.62 g/mol) and detects fragmentation patterns .

Advanced: How do chloro and methyl substituents affect FGFR inhibition compared to bromo analogs?

Substituent electronic and steric effects modulate FGFR binding:

  • Chloro vs. Bromo : Chloro’s smaller size reduces steric hindrance but lowers electron-withdrawing effects, potentially decreasing binding affinity. Bromo analogs show higher FGFR1 IC₅₀ (7 nM vs. chloro’s ~15 nM) due to enhanced hydrophobic interactions .
  • Methyl Group : The 4-methyl group enhances metabolic stability and may improve selectivity by occupying hydrophobic pockets in FGFR’s ATP-binding domain. Comparative assays (e.g., kinase profiling) are essential to quantify selectivity .

Basic: What role does the aldehyde group play in derivatization?

The aldehyde enables diverse functionalization:

  • Nucleophilic Addition : React with amines (e.g., hydrazines) to form hydrazones for bioactive conjugates .
  • Oxidation/Reduction : Convert to carboxylic acid (KMnO₄) or alcohol (NaBH₄) for solubility modulation .
  • Knoevenagel Condensation : Synthesize α,β-unsaturated carbonyl derivatives for extended conjugation in drug design .

Advanced: How can contradictory literature data on biological activity be resolved?

Contradictions often arise from:

  • Assay Variability : Use standardized FGFR inhibition assays (e.g., ADP-Glo™ Kinase Assay) across studies .
  • Structural Ambiguity : Confirm regiochemistry via X-ray or NOESY NMR to rule out positional isomers .
  • Cellular Context : Compare activity across cell lines (e.g., HCT-116 vs. HEK293) to assess cell-type-specific effects .

Basic: What are the stability considerations for this compound?

  • Light/Temperature : Store at 2–8°C under inert atmosphere to prevent aldehyde oxidation .
  • pH Sensitivity : Avoid strong acids/bases to prevent hydrolysis of the pyrrolo-pyridine ring.
  • Solubility : Use DMSO for stock solutions; precipitation in aqueous buffers requires sonication .

Advanced: What computational methods predict binding modes with FGFRs?

  • Molecular Docking : Use AutoDock Vina with FGFR1 crystal structure (PDB: 3RH7) to simulate aldehyde interactions .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthesis .

Table 1: Comparative FGFR Inhibition of Analogues

CompoundFGFR1 IC₅₀ (nM)Selectivity (FGFR1/FGFR3)Reference
6-Chloro-4-methyl derivative~153.2
6-Bromo-4-methyl analogue75.8
4-Chloro derivative251.5

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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